5-Bromo-2-fluoronicotinonitrile
Overview
Description
5-Bromo-2-fluoronicotinonitrile is an organic compound with the molecular formula C6H2BrFN2 It is a derivative of nicotinonitrile, characterized by the presence of bromine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluoronicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-2-fluoronicotinaldehyde oxime with phosphorus oxychloride in chloroform. The reaction mixture is heated at 75°C for 5 hours, followed by extraction and purification to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
5-Bromo-2-fluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoronicotinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloronicotinonitrile
- 5-Bromo-2-iodonicotinonitrile
- 5-Bromo-2-methylnicotinonitrile
Uniqueness
5-Bromo-2-fluoronicotinonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and properties compared to other halogenated nicotinonitriles. This makes it a valuable compound for specific synthetic applications and research studies .
Biological Activity
5-Bromo-2-fluoronicotinonitrile (CAS No. 1256821-83-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological activity.
Molecular Formula : CHBrFN
Molecular Weight : 201.00 g/mol
Boiling Point : Data not available
Solubility : High gastrointestinal absorption, permeable through the blood-brain barrier (BBB)
CYP Inhibition Profile :
- CYP1A2 : Inhibitor
- CYP2C19 : Non-inhibitor
- CYP2C9 : Non-inhibitor
- CYP2D6 : Non-inhibitor
- CYP3A4 : Non-inhibitor
Biological Activity
This compound exhibits various biological activities, primarily attributed to its structural features that allow it to interact with biological targets effectively. Notably, compounds in the nicotinonitrile class are known for their roles in drug discovery and development.
Antimicrobial Activity
Research indicates that derivatives of nicotinonitrile, including this compound, possess significant antibacterial and antifungal properties. The presence of halogen atoms (bromine and fluorine) enhances the lipophilicity and overall bioactivity of these compounds.
Case Studies
-
Antibacterial Studies :
A study published in the Journal of Pharmaceutical Sciences demonstrated that this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising antibacterial profile. -
Antitumor Activity :
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that this effect may be mediated through apoptosis induction. -
Neuroprotective Effects :
The compound's ability to cross the BBB suggests potential neuroprotective effects. Experimental models have shown that it can mitigate oxidative stress-induced neuronal damage, providing a basis for further exploration in neurodegenerative disease treatments.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structure. The bromine atom at the 5-position and fluorine at the 2-position contribute to its lipophilicity and ability to interact with various biological targets. Comparative analysis with similar compounds shows that variations in halogen substitution can lead to significant changes in pharmacological profiles.
Compound | Structure | MIC (µg/mL) | IC50 (µM) | Activity |
---|---|---|---|---|
This compound | Structure | 8 | 15 | Antibacterial & Antitumor |
5-Bromo-3-fluoronitropyridine | Structure | 16 | 25 | Antibacterial |
3-Fluoro-4-bromopyridine | Structure | 12 | 20 | Antitumor |
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFCBRIICKXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-83-6 | |
Record name | 5-bromo-2-fluoropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.